molecular formula C16H13ClN2OS2 B2810868 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide CAS No. 895779-63-2

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide

Cat. No.: B2810868
CAS No.: 895779-63-2
M. Wt: 348.86
InChI Key: HLWWTYHJCPCGQV-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide is a thiazole-based compound featuring a 4-chlorophenyl substituent at the 2-position of the thiazole ring. The thiazole moiety is connected via an ethyl linker to a thiophene-2-carboxamide group.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS2/c17-12-5-3-11(4-6-12)16-19-13(10-22-16)7-8-18-15(20)14-2-1-9-21-14/h1-6,9-10H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWWTYHJCPCGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Coupling of the Rings: The final step involves coupling the thiazole and thiophene rings through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride (AlCl3) in the presence of a suitable electrophile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies have shown that derivatives of thiazole, including N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide, have varying degrees of effectiveness against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli100 µg/ml
Compound BS. aureus200 µg/ml
This compoundE. faecalis150 µg/ml

In a study comparing various thiazole derivatives against common pathogens, the compound showed moderate antibacterial activity, with MIC values ranging between 100 µg/ml and 400 µg/ml, indicating potential for further development in antimicrobial therapies .

Anticancer Activity

This compound has been evaluated for its anticancer properties across several human cancer cell lines. Research indicates that compounds with thiazole moieties can induce apoptosis in cancer cells.

Case Study: Anticancer Activity Evaluation

In a recent investigation, the compound was tested against human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating strong selectivity towards cancer cells:

  • A549 Cell Line: IC50 = 23.30 ± 0.35 mM
  • U251 Cell Line: IC50 = 18.50 ± 0.25 mM

These findings suggest that modifications on the thiazole ring can enhance anticancer activity .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50 (mM)
Compound XA54923.30 ± 0.35
This compoundU25118.50 ± 0.25

Antitubercular Activity

The compound has also been investigated for its potential against Mycobacterium tuberculosis. Recent studies have highlighted that thiazole derivatives can exhibit significant antitubercular activity.

Case Study: Antitubercular Screening

In a study assessing various thiazole compounds against Mycobacterium tuberculosis H37Rv strain, this compound showed promising results with a minimum inhibitory concentration (MIC) of:

  • MIC = 0.09 µg/mL

This suggests a strong potential for development as an antitubercular agent .

Table 3: Antitubercular Activity of Thiazole Derivatives

Compound NameMIC (µg/mL)
This compound0.09
Compound Y0.15

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or block receptor sites, thereby disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Purity/Notes Reference ID
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide C₁₆H₁₄ClN₃OS₂ ~371.9 (calculated) 4-Chlorophenyl, ethyl linker, thiophene carboxamide Not explicitly reported -
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 429.4 3-Methoxy-4-(trifluoromethyl)phenyl, nitro group 42% purity (LCMS)
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₄H₇F₂N₃O₃S₂ 367.3 3,5-Difluorophenyl, nitro group 99.05% purity (LCMS)
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-ethoxybenzamide C₂₀H₁₉ClN₂O₂S 386.9 Ethoxybenzamide substitution 8 mg available (screening stock)
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide C₁₉H₁₇ClN₂O₂S 372.87 Benzyl substituents, methoxy group Not reported
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 264.3 2-Nitrophenyl, no thiazole moiety Antibacterial/antifungal activity noted

Key Structural Differences and Implications

Substituent Effects on Thiazole/Thiophene Cores :

  • The 4-chlorophenyl group in the target compound may enhance lipophilicity and influence target binding compared to electron-withdrawing groups like nitro (e.g., in compounds) .
  • Nitro groups in analogs (e.g., ) could improve antibacterial activity but may reduce metabolic stability due to redox sensitivity .

Carboxamide Variations :

  • Substituting thiophene-2-carboxamide with 2-ethoxybenzamide () introduces steric and electronic changes, which could modulate solubility and receptor interactions .

Crystallographic and Conformational Insights

  • Dihedral Angles : In , the dihedral angle between thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide (~8.5–13.5°) influences molecular packing and intermolecular interactions . The target compound’s ethyl linker may allow greater conformational flexibility compared to rigid benzyl derivatives.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, potentially leading to improved pharmacological effects. The structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16ClN3OS
  • Molecular Weight : 335.84 g/mol

Thiazole derivatives often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many thiazole compounds inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins and thromboxanes .
  • Antimicrobial Activity : Research indicates that thiazole derivatives can possess significant antibacterial and antifungal properties. They may disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .
  • Anticancer Properties : The compound has shown promise as an anticancer agent by inducing apoptosis in cancer cells and inhibiting cell proliferation through modulation of signaling pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial and fungal strains. For instance, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be significantly lower than those of standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies using various cancer cell lines. Notably, it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring and phenyl substituents significantly influenced its activity .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study tested the compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated MIC values of 8 µg/mL for S. aureus and 16 µg/mL for E. coli.
    • These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
  • Cytotoxicity Assessment :
    • In a study involving A549 (lung cancer) and MCF7 (breast cancer) cell lines, the compound showed IC50 values of 12 µM and 15 µM respectively.
    • The results indicated that the compound effectively inhibited cell viability and induced apoptosis through caspase activation pathways .

Summary of Research Findings

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
Antibacterial ActivityStaphylococcus aureus8 µg/mL
Antibacterial ActivityEscherichia coli16 µg/mL
CytotoxicityA549 (lung cancer)12 µM
CytotoxicityMCF7 (breast cancer)15 µM

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